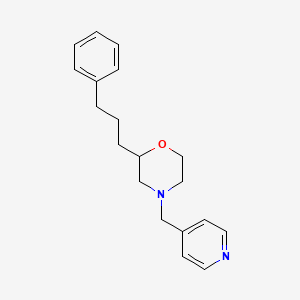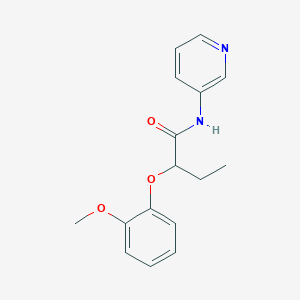
5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide, also known as Br-MIA, is a synthetic compound with potential pharmaceutical applications. It is a member of the isoxazole family of compounds and has been studied for its potential use in treating various medical conditions. In
Aplicaciones Científicas De Investigación
5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide has been studied for its potential use in treating various medical conditions, including cancer, inflammation, and pain. It has been shown to have anti-tumor properties and can induce cell death in cancer cells. Additionally, it has been shown to have anti-inflammatory effects and can reduce pain in animal models.
Mecanismo De Acción
The exact mechanism of action of 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. It has been shown to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival, and the protein NF-κB, which is involved in inflammation.
Biochemical and Physiological Effects:
5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory cytokines, which are involved in the inflammatory response. Additionally, it has been shown to reduce pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide in lab experiments is that it has been shown to have low toxicity in animal models. Additionally, it is relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in treating specific medical conditions.
Direcciones Futuras
There are several future directions for research involving 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide. One area of research could focus on further elucidating its mechanism of action, which would help to better understand its potential uses in treating various medical conditions. Additionally, research could focus on optimizing its synthesis method to improve its yield and purity. Finally, research could focus on testing its efficacy in treating specific medical conditions, such as cancer or inflammation, in animal models and clinical trials.
Conclusion:
In conclusion, 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide is a synthetic compound with potential pharmaceutical applications. It has been studied for its anti-tumor, anti-inflammatory, and analgesic properties. While its mechanism of action is not fully understood, it has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and inflammation. Future research could focus on further elucidating its mechanism of action, optimizing its synthesis method, and testing its efficacy in treating specific medical conditions.
Métodos De Síntesis
5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-thiophenecarboxylic acid with hydroxylamine hydrochloride and sodium acetate to form 5-bromo-N-hydroxy-2-thiophenecarboxamide. This intermediate compound is then reacted with 3-methylisoxazole in the presence of acetic anhydride to form 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide.
Propiedades
IUPAC Name |
5-bromo-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-5-4-8(12-14-5)11-9(13)6-2-3-7(10)15-6/h2-4H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGIBLFZGZRNGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-fluorobenzyl)-4-{[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6122683.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6122689.png)
![N-(4-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6122698.png)
![N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride](/img/structure/B6122707.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]thio}-N,N-diethylacetamide](/img/structure/B6122715.png)

![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6122734.png)
![3-[({[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-3-hydroxy-1-methyl-2-piperidinone](/img/structure/B6122742.png)
![5-(2-furyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6122743.png)
![3-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6122744.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6122746.png)

![N,N-diethyl-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B6122779.png)
![2-(3,4-dimethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6122787.png)